molecular formula C8H9N3 B3221731 3-Amino-4-methylindazole CAS No. 1207529-96-1

3-Amino-4-methylindazole

Cat. No. B3221731
CAS RN: 1207529-96-1
M. Wt: 147.18 g/mol
InChI Key: KXPCCBPXQYNNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-methylindazole is a compound that belongs to the class of organic compounds known as imidazoles . These are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The compound is a solid and should be stored in a dark place, sealed in dry, room temperature conditions .


Synthesis Analysis

The synthesis of substituted imidazoles, like 3-Amino-4-methylindazole, has seen recent advances . These heterocycles are key components to functional molecules used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are emphasized .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-methylindazole is influenced by its chemical composition. The development of chemical reactions that can distinguish between the 20 common amino acids with high specificity offers the potential to decipher the sequence, structure, and function of proteins .


Chemical Reactions Analysis

The chemical reactions involving 3-Amino-4-methylindazole are complex and involve a multitude of species. The reaction relationship topology matrix of the chemical reaction system is depicted using a heatmap to represent the number of chemical reactions between different species .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-4-methylindazole include its solid state, its storage temperature, and its purity . The compound has a boiling point of 321.614°C at 760 mmHg and a melting point of 85-88°C .

Scientific Research Applications

Corrosion Inhibition

One of the applications of related compounds, such as 2-amino-4-methyl-thiazole, is in corrosion inhibition. Yüce et al. (2014) studied the use of 2-amino-4-methyl-thiazole (2A4MT) as a corrosion inhibitor for mild steel in HCl solution. The compound showed high corrosion inhibition efficiency due to its strong adsorption as a barrier film on the mild steel surface (Yüce et al., 2014).

Antiproliferative Activity

Another research focus is the synthesis of derivatives for antiproliferative activity. Yurttaş et al. (2022) synthesized and evaluated the antiproliferative activity of some new 2,4-disubstituted thiazole derivatives, highlighting the potential medicinal applications of similar compounds (Yurttaş et al., 2022).

Kinase Inhibition

Compounds like 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives, similar in structure to 3-amino-4-methylindazole, have been explored for their potential as kinase inhibitors. Yogo et al. (2016) conducted research on TYK2 inhibitors, discovering novel chemotypes through scaffold hopping, leading to the development of compounds with increased inhibitory activity (Yogo et al., 2016).

Safety and Hazards

The safety data sheet for 3-Amino-4-methylindazole indicates that it can cause skin irritation and serious eye irritation . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name

4-methyl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPCCBPXQYNNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-methylindazole
Reactant of Route 2
Reactant of Route 2
3-Amino-4-methylindazole
Reactant of Route 3
3-Amino-4-methylindazole
Reactant of Route 4
Reactant of Route 4
3-Amino-4-methylindazole
Reactant of Route 5
Reactant of Route 5
3-Amino-4-methylindazole
Reactant of Route 6
3-Amino-4-methylindazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.